N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
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Overview
Description
N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide, also known as FUB-CBD, is a synthetic cannabinoid compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide binds to the cannabinoid receptors in the brain and peripheral tissues, resulting in the modulation of various physiological processes. It has been shown to activate the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide also interacts with other receptors such as the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the release of pro-inflammatory cytokines and activating the endocannabinoid system. N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide also has anxiolytic effects, which may be due to its interaction with the serotonin and dopamine receptors. Additionally, N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been shown to have antipsychotic effects, which may be due to its modulation of the CB1 and CB2 receptors.
Advantages and Limitations for Lab Experiments
N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. This makes it a useful tool for studying the pharmacological effects of cannabinoids. However, one limitation is that it is a relatively new compound, and there is limited information available on its toxicity and potential side effects.
Future Directions
There are several future directions for the study of N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of chronic pain, anxiety disorders, and schizophrenia. Another direction is to study its toxicity and potential side effects, as well as its potential interactions with other drugs. Additionally, further research is needed to elucidate its mechanism of action and to develop more potent and selective analogs of N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide.
Synthesis Methods
N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 3-fluorophenylcyclobutane with sodium hydride to form the corresponding cyclobutyl anion. This is followed by the addition of 9-bromo-3-oxa-spiro[5.5]undecane to the cyclobutyl anion, resulting in the formation of the spirocyclic intermediate. The final step involves the addition of carboxylic acid chloride to the spirocyclic intermediate to form N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide.
Scientific Research Applications
N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antipsychotic effects, making it a potential candidate for the treatment of various medical conditions such as chronic pain, anxiety disorders, and schizophrenia.
properties
IUPAC Name |
N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c21-17-3-1-2-15(12-17)16-13-18(14-16)22-19(24)23-8-4-20(5-9-23)6-10-25-11-7-20/h1-3,12,16,18H,4-11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDBBABBZQVWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCOCC2)C(=O)NC3CC(C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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